7-Methyl-1-benzofuran-5-carboxylicacid
Description
Contextualization of Benzofuran (B130515) Derivatives in Contemporary Chemical Research
Benzofuran derivatives are a class of heterocyclic compounds that feature a fused benzene (B151609) and furan (B31954) ring. This core structure is prevalent in a vast number of natural and synthetic molecules that exhibit a wide array of biological activities. nih.govnih.govnih.gov In contemporary chemical and medicinal research, benzofurans are recognized as "privileged scaffolds" due to their ability to interact with a diverse range of biological targets. acs.org
The research interest in benzofuran derivatives stems from their proven therapeutic potential across various disease areas. These compounds have demonstrated activities including:
Anticancer: Many benzofuran derivatives have shown potent cytotoxic activity against various cancer cell lines. nih.govnih.govmdpi.commdpi.com Their mechanisms of action are diverse, including the inhibition of enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2) which is crucial for tumor angiogenesis. nih.gov
Antimicrobial: The benzofuran scaffold is a key component in the development of new antibacterial and antifungal agents. nih.gov Structure-activity relationship (SAR) studies have shown that substitutions on the benzofuran ring can significantly influence the antimicrobial potency and spectrum. nih.gov
Antioxidant: Certain benzofuran derivatives have been identified as effective antioxidants. rsc.org
Anti-inflammatory and Analgesic: The anti-inflammatory and pain-relieving properties of some benzofuran compounds have also been a subject of investigation. nih.gov
Neuroprotective: There is emerging evidence for the potential of benzofuran derivatives in the treatment of neurodegenerative disorders like Alzheimer's disease. nih.gov
The versatility of the benzofuran ring system allows for extensive chemical modification, enabling chemists to fine-tune the pharmacological properties of these molecules. nih.gov The position and nature of substituents on the benzofuran core are critical determinants of their biological activity. nih.govrsc.org
Reported Biological Activities of Benzofuran Derivatives
| Biological Activity | Therapeutic Area |
|---|---|
| Anticancer | Oncology |
| Antimicrobial | Infectious Diseases |
| Antioxidant | Various |
| Anti-inflammatory | Inflammation & Pain |
Pharmacological Significance of Carboxylic Acid Moieties within Bioactive Heterocycles
The carboxylic acid functional group (-COOH) is a key feature in the design and function of many pharmaceutical agents. Its presence in a bioactive heterocyclic compound, such as a benzofuran, can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties.
The significance of the carboxylic acid moiety includes:
Enhanced Solubility and Bioavailability: The carboxylic acid group is ionizable at physiological pH, which can improve the water solubility of a drug candidate. This is often a crucial factor for effective absorption and distribution in the body.
Target Binding Interactions: The carboxyl group can act as a hydrogen bond donor and acceptor, and can participate in ionic interactions. These interactions are often critical for the high-affinity binding of a drug to its biological target, such as an enzyme or a receptor.
Modulation of Physicochemical Properties: The acidity of the carboxylic acid can be tuned by the electronic effects of other substituents on the molecule, allowing for the fine-tuning of its physicochemical properties.
Metabolic Handle: The carboxylic acid group can serve as a site for metabolic transformations, which can be engineered to control the drug's duration of action.
However, the presence of a carboxylic acid can also present challenges, such as limited membrane permeability and potential for metabolic instability. Medicinal chemists often employ strategies like prodrugs or bioisosteric replacements to overcome these limitations while retaining the desired biological activity.
Rationale for Comprehensive Academic Investigation of 7-Methyl-1-benzofuran-5-carboxylic acid
While direct and extensive research on 7-Methyl-1-benzofuran-5-carboxylic acid is not widely published, a strong rationale for its comprehensive academic investigation can be constructed based on its structural components and the established knowledge of related compounds.
The academic interest in this specific molecule is likely driven by the following factors:
Combined Pharmacophores: The molecule combines the "privileged" benzofuran scaffold with a carboxylic acid group, both of which are known to be important for biological activity. This combination suggests a high probability of interesting pharmacological properties.
Influence of Methyl Substitution: The presence and position of the methyl group on the benzofuran ring can significantly impact the molecule's biological activity. The methyl group can affect the electronic properties of the ring system and can also influence how the molecule binds to its target. For instance, in some benzofuran series, methylation has been shown to enhance cytotoxic activity against cancer cells. nih.gov The specific placement at the 7-position could lead to unique interactions with biological targets.
Potential as a Building Block: 7-Methyl-1-benzofuran-5-carboxylic acid can serve as a valuable synthetic intermediate. The carboxylic acid group provides a reactive handle for the synthesis of a library of derivatives, such as esters and amides, allowing for the systematic exploration of structure-activity relationships. researchgate.net
Exploration of New Chemical Space: The investigation of novel substitution patterns on the benzofuran ring is a continuous effort in medicinal chemistry to discover new drug candidates with improved efficacy and selectivity. 7-Methyl-1-benzofuran-5-carboxylic acid represents a unique and relatively unexplored substitution pattern.
Structure
3D Structure
Properties
Molecular Formula |
C10H8O3 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
7-methyl-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C10H8O3/c1-6-4-8(10(11)12)5-7-2-3-13-9(6)7/h2-5H,1H3,(H,11,12) |
InChI Key |
JZXJLRAOUSELKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OC=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 7 Methyl 1 Benzofuran 5 Carboxylic Acid and Its Chemical Precursors
Historical Evolution of Benzofuran (B130515) Nucleus Construction
The journey into benzofuran synthesis began in 1870 when William Henry Perkin first synthesized the parent benzofuran ring, initially known as coumarone. acs.orgnih.gov Perkin's early work involved the reaction of coumarin (B35378) with alkali, which led to the formation of a benzofuran derivative. This foundational discovery paved the way for the development of numerous synthetic routes to this important heterocyclic scaffold.
A significant early contribution is the Perkin rearrangement , a reaction that converts a 3-halocoumarin into a benzofuran-2-carboxylic acid through a coumarin-benzofuran ring contraction. nih.govwikipedia.org This process is initiated by a base-catalyzed cleavage of the lactone ring in the 3-halocoumarin. The resulting phenoxide ion then undergoes an intramolecular nucleophilic attack on the vinyl halide, leading to the formation of the furan (B31954) ring. nih.gov While this method historically yields benzofuran-2-carboxylic acids, its principles of intramolecular cyclization of phenolic precursors laid the groundwork for more versatile classical syntheses.
Another cornerstone in the historical synthesis of benzofurans is the Rap-Stoermer reaction . This method involves the condensation of a salicylaldehyde (B1680747) with an α-haloketone in the presence of a base to form 2-acylbenzofurans. nih.govresearchgate.net The reaction is a cascade process involving nucleophilic substitution, addition, and subsequent dehydration. researchgate.net The versatility of this reaction, allowing for a variety of substituents on both the salicylaldehyde and the α-haloketone, made it a vital tool in the classical synthesis of diverse benzofuran derivatives. researchgate.net
These early methods, summarized in the table below, established the fundamental strategies of intramolecular cyclization of ortho-substituted phenols, which remain central to many benzofuran syntheses today.
| Historical Synthesis | Precursors | Product Type | Year First Reported |
| Perkin's Synthesis | Coumarin | Benzofuran | 1870 |
| Perkin Rearrangement | 3-Halocoumarins | Benzofuran-2-carboxylic acids | 1870 |
| Rap-Stoermer Reaction | Salicylaldehydes, α-Haloketones | 2-Acylbenzofurans | 1893 (Rap), 1900 (Stoermer) |
Classical and Established Synthetic Routes to 7-Methyl-1-benzofuran-5-carboxylic acid
Classical approaches to 7-Methyl-1-benzofuran-5-carboxylic acid typically involve the construction of the benzofuran ring from precursors that already contain the required methyl and carboxyl (or a precursor) functionalities, or the introduction of these groups onto a pre-formed ring system through regioselective reactions.
The formation of the benzofuran ring is the critical step. A common classical strategy involves the reaction of a suitably substituted phenol (B47542) with a component that will form the furan ring. For the target molecule, a key precursor would be a substituted salicylaldehyde or a related phenol.
One established route is an adaptation of the reaction between a salicylaldehyde and an α-haloester, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a base. niscair.res.in This reaction proceeds via O-alkylation of the phenol followed by an intramolecular condensation to form the benzofuran-2-carboxylate, which can be further modified.
A hypothetical classical synthesis for the target molecule's core structure could start from 2-hydroxy-3-methyl-5-formylbenzaldehyde. Reaction with ethyl chloroacetate under basic conditions would lead to the formation of ethyl 7-methyl-5-formyl-1-benzofuran-2-carboxylate. The formyl group could then be oxidized to a carboxylic acid, and the ester at the 2-position could be removed through hydrolysis and decarboxylation.
Achieving the C-5 carboxylic acid substitution requires precise regiochemical control. This is most reliably accomplished by using a starting material where the C-5 substituent is already in place. For instance, 4-hydroxy-3-methylbenzoic acid or its ester derivative could serve as a precursor. The challenge then becomes the regioselective introduction of the groups needed to form the furan ring at the C-1 and C-2 positions of the benzene (B151609) ring.
Alternatively, a functional group that can be converted into a carboxylic acid, such as a formyl, acetyl, or halogen group, can be incorporated into the starting materials. A relevant classical approach is demonstrated in the synthesis of 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde (B152241) from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). This strategy involves the protection of the hydroxyl group, followed by reactions to build the furan ring, ultimately yielding a benzofuran with a C-5 carbaldehyde that can be oxidized to the desired carboxylic acid. Applying this logic, one could start with 4-hydroxy-3-methylbenzaldehyde (B106927) to install the C-7 methyl and C-5 carboxyl precursor groups.
The installation of the methyl group at the C-7 position is almost exclusively achieved by selecting a starting benzene-ring precursor that already contains this substituent in the correct position relative to the hydroxyl group that will become the benzofuran oxygen. There is no stereocenter at C-7 in the final aromatic product, so stereocontrol is not a factor. The key is regiocontrol.
A prime example of this strategy is the synthesis of 7-methylbenzofuran-2(3H)-one from 3-hydroxy-4-methyl-2H-pyran-2-one. oregonstate.edu This demonstrates a synthetic route that successfully establishes the 7-methyl substitution pattern on the benzofuran core. Another example is the synthesis of ethyl 5-hydroxy-2,7-dimethylbenzofuran-3-carboxylate, which starts from precursors already containing the C-7 methyl group. thieme-connect.com These examples underscore the principle that the substitution pattern on the final benzofuran is dictated by the substitution of the phenolic starting material.
Modern and Sustainable Approaches in 7-Methyl-1-benzofuran-5-carboxylic acid Synthesis
Modern synthetic chemistry emphasizes efficiency, atom economy, and sustainability, often employing transition-metal catalysts to achieve transformations that are difficult or inefficient via classical methods.
Transition-metal catalysis has revolutionized benzofuran synthesis, with palladium and copper catalysts being particularly prominent. acs.orgnih.gov These methods often involve the formation of key C-C and C-O bonds in a single pot or in a tandem sequence.
Sonogashira Coupling: A powerful modern method for constructing the benzofuran ring is the palladium/copper co-catalyzed Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization. acs.orgnih.govsci-hub.senih.gov To synthesize 7-Methyl-1-benzofuran-5-carboxylic acid, this approach could utilize 2-iodo-3-methyl-5-carboxy-phenol and a suitable alkyne. However, a more practical route would involve coupling 4-carboxy-2-iodo-3-methylphenol with an alkyne like trimethylsilylacetylene. The subsequent cyclization, often promoted by the catalyst or additional reagents, would form the 7-methyl-5-carboxy-2-(trimethylsilyl)benzofuran, from which the silyl (B83357) group can be readily removed.
Heck Reaction: The palladium-catalyzed Heck reaction, which forms a C-C bond between an aryl halide and an alkene, can also be adapted for benzofuran synthesis. acs.orgacs.org An intramolecular Heck reaction is a key strategy where an o-halophenyl allyl ether undergoes cyclization to form a dihydrobenzofuran, which can then be oxidized to the benzofuran. nih.govnih.gov This strategy provides a route to control the substitution on the benzene ring via the choice of the starting o-halophenol.
C-H Activation: More recently, direct C-H activation has emerged as a highly atom-economical strategy. acs.org These reactions forge new bonds by activating a C-H bond directly, avoiding the need for pre-functionalized starting materials like organohalides. Palladium-catalyzed oxidative cyclization of 2-hydroxystyrenes with iodobenzenes involves a C-H activation/oxidation sequence to form the benzofuran ring. nih.gov For the target molecule, a substrate like 2-hydroxy-3-methyl-5-carboxystyrene could potentially undergo an intramolecular oxidative C-H/O-H cyclization to directly form the benzofuran ring system.
Below is a table summarizing these modern catalytic approaches.
| Catalytic Method | Catalyst(s) | Key Precursors | Advantages |
| Sonogashira Coupling/Cyclization | Pd/Cu | o-Iodophenols, Terminal Alkynes | High efficiency, good functional group tolerance |
| Intramolecular Heck Reaction | Pd | o-Halophenyl Allyl Ethers | Good control of benzene ring substitution |
| C-H Activation/Cyclization | Pd, Rh, Ru | Phenols, Alkenes/Alkynes | High atom economy, avoids pre-functionalization |
These modern methods offer significant advantages over classical routes, often providing higher yields, milder reaction conditions, and greater functional group tolerance, making them powerful tools for the synthesis of complex molecules like 7-Methyl-1-benzofuran-5-carboxylic acid.
Flow Chemistry and Continuous Processing Techniques for Enhanced Synthesis
The application of flow chemistry and continuous processing offers significant advantages for the synthesis of benzofuran derivatives, including improved safety, scalability, and product consistency. While a specific continuous flow process for 7-Methyl-1-benzofuran-5-carboxylic acid has not been detailed in the literature, the key reaction steps in its proposed synthesis are amenable to this technology.
For instance, the Sonogashira coupling reaction has been successfully implemented in continuous flow systems. These systems typically involve a packed-bed reactor containing a heterogeneous palladium catalyst. The use of a heterogeneous catalyst simplifies product purification as the catalyst is retained within the reactor. Flow conditions allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities compared to batch processes.
A sequential continuous-flow system has been developed for the production of 3-aryl benzofuranones, demonstrating the feasibility of multi-step syntheses in a continuous manner. nih.gov This approach utilized a heterogeneous acid catalyst, Amberlyst-15H, for both cyclocondensation and subsequent Friedel-Crafts alkylation, showcasing the potential for catalyst reuse and reduced waste. nih.gov A similar integrated flow system could be envisioned for the synthesis of 7-Methyl-1-benzofuran-5-carboxylic acid, where the crude product from one step is directly fed into the next reactor.
The benefits of a telescoped hybrid batch-flow synthesis have been demonstrated for the production of 2-butylbenzofuran. acs.org In this process, the key cyclization step was performed in a continuous mode with integrated workup, leading to a more efficient process compared to traditional batch conditions. acs.org This highlights the potential for combining the advantages of both batch and flow processing for the efficient synthesis of complex molecules.
Exploration of Green Chemistry Principles in Synthetic Pathways
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. hse.ru These principles can be applied to the synthesis of 7-Methyl-1-benzofuran-5-carboxylic acid to develop more sustainable and environmentally friendly routes.
One key aspect of green chemistry is the use of safer solvents. Many traditional methods for benzofuran synthesis employ volatile organic solvents. Research has focused on replacing these with greener alternatives such as water or deep eutectic solvents (DES). nih.gov For example, a one-pot synthesis of benzofuran derivatives has been reported using a copper iodide catalyst in a choline (B1196258) chloride-ethylene glycol-based DES. acs.org
Catalysis is another central pillar of green chemistry. The use of highly efficient and recyclable catalysts can significantly reduce waste. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused. Palladium nanoparticles supported on various materials have been shown to be effective and recyclable catalysts for the one-pot synthesis of benzofurans via Sonogashira cross-coupling reactions. organic-chemistry.org
Atom economy is also a critical consideration. Domino or cascade reactions, where multiple bond-forming events occur in a single step, are highly atom-economical. The synthesis of benzofurans via a domino intermolecular Sonogashira coupling followed by an intramolecular carbanion-yne cyclization is an example of such a process. organic-chemistry.org
The following table highlights the application of green chemistry principles to the synthesis of benzofurans:
| Green Chemistry Principle | Application in Benzofuran Synthesis |
| Safer Solvents | Use of water or deep eutectic solvents (DES) to replace volatile organic solvents. nih.govacs.org |
| Catalysis | Employment of recyclable heterogeneous catalysts, such as supported palladium nanoparticles. organic-chemistry.org |
| Atom Economy | Development of domino and cascade reactions to form multiple bonds in a single step. organic-chemistry.org |
| Energy Efficiency | Use of microwave irradiation or flow chemistry to reduce reaction times and energy consumption. |
Advanced Purification and Isolation Techniques for 7-Methyl-1-benzofuran-5-carboxylic acid
The purification and isolation of the final product are crucial steps to ensure the high purity required for many applications. For a carboxylic acid derivative like 7-Methyl-1-benzofuran-5-carboxylic acid, a combination of techniques would likely be employed.
Initial workup of the reaction mixture would typically involve extraction to separate the product from inorganic salts and other water-soluble impurities. The choice of extraction solvent would depend on the solubility of the product and the impurities.
Crystallization is a powerful technique for purifying solid compounds. The crude product can be dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the solution. For carboxylic acids, recrystallization from a solvent mixture, such as an organic solvent and water, can be effective.
Chromatography is another widely used purification method. Column chromatography using silica (B1680970) gel is a standard technique for separating compounds based on their polarity. mdpi.com The choice of eluent is critical for achieving good separation. For more challenging separations, high-performance liquid chromatography (HPLC) can be used.
In cases where the product is a solid, filtration is used to collect the purified crystals after crystallization or precipitation. The solid is then typically washed with a cold solvent to remove any remaining impurities and dried under vacuum.
The purity of the final compound can be assessed using various analytical techniques, including:
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the structure of the molecule.
Mass Spectrometry (MS): To determine the molecular weight.
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 7 Methyl 1 Benzofuran 5 Carboxylic Acid and Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
NMR spectroscopy stands as the cornerstone for the elucidation of the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and various through-bond and through-space correlations, a complete and unambiguous structural assignment of 7-Methyl-1-benzofuran-5-carboxylic acid can be achieved.
The ¹H NMR spectrum of 7-Methyl-1-benzofuran-5-carboxylic acid is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing carboxylic acid group, as well as the inherent aromaticity of the benzofuran (B130515) ring system. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 12-13 ppm, due to its acidic nature and potential for hydrogen bonding. libretexts.org
The protons on the benzofuran core will resonate in the aromatic region (typically 7-8.5 ppm). The methyl group protons will appear as a sharp singlet in the upfield region, likely around 2.5 ppm.
The ¹³C NMR spectrum will provide complementary information, with the carbonyl carbon of the carboxylic acid appearing significantly downfield (around 170-180 ppm). libretexts.org The quaternary and protonated carbons of the benzofuran ring will resonate in the aromatic region (approximately 110-160 ppm), with their specific shifts dictated by the substitution pattern. The methyl carbon will be observed at a characteristic upfield position (around 20-25 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Methyl-1-benzofuran-5-carboxylic acid
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | ~7.0-7.2 | C2: ~105-110 |
| H3 | ~7.6-7.8 | C3: ~145-150 |
| H4 | ~7.8-8.0 | C3a: ~120-125 |
| H6 | ~8.0-8.2 | C4: ~125-130 |
| 7-CH₃ | ~2.5 | C5: ~128-133 |
| COOH | ~12-13 | C6: ~120-125 |
| C7: ~135-140 | ||
| C7a: ~150-155 | ||
| 7-CH₃: ~20-25 | ||
| COOH: ~170-180 |
Note: These are predicted values based on known substituent effects on benzofuran and benzoic acid systems. Actual experimental values may vary.
Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by revealing connectivity and spatial proximities between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the protons on the furan (B31954) ring (H2 and H3) and between the adjacent protons on the benzene (B151609) ring (H4 and H6).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the methyl group and the aromatic protons to their respective carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity of the substituents to the benzofuran core. For instance, correlations would be expected from the methyl protons (7-CH₃) to C6, C7, and C7a. The aromatic proton H6 would show a correlation to the carboxylic carbon, confirming its position at C5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A key NOESY correlation would be expected between the methyl protons (7-CH₃) and the adjacent aromatic proton (H6), providing further confirmation of the substitution pattern.
Table 2: Expected Key 2D NMR Correlations for 7-Methyl-1-benzofuran-5-carboxylic acid
| Experiment | Proton | Correlated Atom(s) | Information Gained |
| COSY | H2 | H3 | Connectivity in the furan ring |
| COSY | H4 | H6 | Connectivity in the benzene ring |
| HSQC | 7-CH₃ | C of 7-CH₃ | Direct C-H bond of the methyl group |
| HMBC | 7-CH₃ | C6, C7, C7a | Position of the methyl group at C7 |
| HMBC | H6 | C5-COOH, C4, C7a | Position of the carboxylic acid at C5 |
| NOESY | 7-CH₃ | H6 | Spatial proximity of the methyl and adjacent proton |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Elucidation
HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy and for gaining structural insights through the analysis of fragmentation patterns.
In positive-ion mode ESI-MS, 7-Methyl-1-benzofuran-5-carboxylic acid (C₁₀H₈O₃) would be expected to be observed primarily as the protonated molecule, [M+H]⁺, with a calculated m/z of 177.0546. In negative-ion mode, the deprotonated molecule, [M-H]⁻, would be observed at an m/z of 175.0390. The high resolution of the mass measurement allows for the unambiguous determination of the molecular formula.
Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺) would induce fragmentation, providing valuable structural information. A plausible fragmentation pathway would involve the initial loss of water (H₂O) from the carboxylic acid group, a common fragmentation for such compounds. libretexts.org This would be followed by the loss of carbon monoxide (CO). The methyl-substituted benzofuran core is relatively stable. nist.gov
Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ for 7-Methyl-1-benzofuran-5-carboxylic acid
| m/z | Proposed Fragment | Proposed Loss |
| 177.0546 | [C₁₀H₉O₃]⁺ | - |
| 159.0441 | [C₁₀H₇O₂]⁺ | H₂O |
| 131.0491 | [C₉H₇O]⁺ | CO from m/z 159 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.
The infrared (IR) spectrum of 7-Methyl-1-benzofuran-5-carboxylic acid would be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹ due to hydrogen bonding. libretexts.org A strong and sharp carbonyl (C=O) stretching absorption should appear around 1700-1725 cm⁻¹, with the conjugation to the aromatic ring slightly lowering the frequency. libretexts.org
Table 4: Predicted Key Vibrational Frequencies for 7-Methyl-1-benzofuran-5-carboxylic acid
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H stretch (carboxylic acid) | 2500-3300 (very broad) | Weak |
| C-H stretch (aromatic) | 3000-3100 | Strong |
| C-H stretch (methyl) | 2850-3000 | Strong |
| C=O stretch (carboxylic acid) | 1700-1725 (strong, sharp) | Strong |
| C=C stretch (aromatic) | 1450-1600 | Strong |
| C-O stretch (furan ring) | 1000-1300 | Moderate |
| C-O stretch (carboxylic acid) | 1200-1350 | Moderate |
| O-H bend (carboxylic acid) | 900-950 (broad) | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, providing valuable information about the electronic structure and extent of conjugation.
In the case of benzofuran derivatives, the UV-Vis spectrum is typically characterized by multiple absorption bands corresponding to π → π* transitions within the aromatic system. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the nature and position of substituents on the benzofuran ring system.
For instance, the UV-Vis spectrum of the parent compound, benzofuran, in the gas phase shows absorption maxima at approximately 285 nm. nih.gov Studies on various substituted benzofurans have demonstrated that the introduction of auxochromes (e.g., methyl, methoxy (B1213986) groups) or chromophores (e.g., nitro groups) can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima. researchgate.net
For 7-Methyl-1-benzofuran-5-carboxylic acid, the electronic structure is defined by the conjugated system of the benzofuran core, extended by the carboxylic acid group at the 5-position. The methyl group at the 7-position is expected to have a minor electronic effect. The spectrum of benzofuran-2-carboxylic acid, a related analogue, exhibits distinct absorption bands. nist.gov Based on this, it is anticipated that 7-Methyl-1-benzofuran-5-carboxylic acid would display characteristic absorption bands in the UV region, likely with some shifts due to the specific substitution pattern.
A hypothetical UV-Vis data table for 7-Methyl-1-benzofuran-5-carboxylic acid, based on the analysis of its analogues, is presented below. This table illustrates the expected electronic transitions.
| Compound | Solvent | λmax (nm) | **Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) ** | Transition |
| 7-Methyl-1-benzofuran-5-carboxylic acid | Methanol | ~250-260 | Hypothetical | π → π |
| 7-Methyl-1-benzofuran-5-carboxylic acid | Methanol | ~290-310 | Hypothetical | π → π |
| Benzofuran-2-carboxylic acid nist.gov | Data available | Multiple bands | Data available | π → π |
| Substituted Benzofurans researchgate.net | THF | 284-290 | Data available | π → π |
Interactive Data Table: Please note: The data for 7-Methyl-1-benzofuran-5-carboxylic acid is hypothetical and based on the spectral characteristics of its analogues. The data for the analogues is sourced from the provided references.
The analysis of such spectra would reveal the extent of electronic conjugation. The carboxylic acid group, being a π-accepting group, can influence the electronic distribution within the benzofuran system, affecting the energies of the molecular orbitals and thus the wavelengths of electronic transitions.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
While the crystal structure of 7-Methyl-1-benzofuran-5-carboxylic acid has not been reported in the searched literature, the analysis of closely related benzofuran carboxylic acids and their derivatives provides significant insights into the expected structural features.
For example, the crystal structure of 1-benzofuran-2-carboxylic acid has been determined, revealing a planar molecular structure. researchgate.net In the solid state, such molecules are often involved in extensive hydrogen bonding interactions. The carboxylic acid groups typically form centrosymmetric dimers through strong O-H···O hydrogen bonds. nih.gov
In addition to hydrogen bonding, π-π stacking interactions between the aromatic benzofuran rings are a common feature in the crystal packing of these compounds. These interactions play a crucial role in stabilizing the crystal lattice. The planarity of the benzofuran ring system facilitates efficient stacking. nih.gov
Below is a table summarizing the expected crystallographic parameters and intermolecular interactions for 7-Methyl-1-benzofuran-5-carboxylic acid, based on the data from its analogues.
| Parameter | Expected Value/Feature for 7-Methyl-1-benzofuran-5-carboxylic acid | Reference Analogue Data |
| Crystal System | Monoclinic or Triclinic | 1-benzofuran-2-carboxylic acid: Monoclinic researchgate.net |
| Space Group | Centrosymmetric (e.g., P2₁/n) | 1-benzofuran-2-carboxylic acid: P2₁/n researchgate.net |
| Molecular Conformation | Largely planar benzofuran ring system | Benzofuran unit is essentially planar in analogues. nih.gov |
| Hydrogen Bonding | Strong O-H···O interactions forming dimers or chains | Centrosymmetric dimers observed in 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. nih.gov |
| π-π Stacking | Parallel stacking of benzofuran rings | Weak slipped π–π interactions observed in 5-Cyclohexyl-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. nih.gov |
| Unit Cell Dimensions | Hypothetical | 1-benzofuran-2-carboxylic acid: a = 10.33 Å, b = 5.15 Å, c = 13.99 Å, β = 98.7° researchgate.net |
Interactive Data Table: Please note: The data for 7-Methyl-1-benzofuran-5-carboxylic acid is hypothetical and based on the crystallographic data of its analogues. The data for the analogues is sourced from the provided references.
The detailed analysis of the crystal structure of analogues allows for a robust prediction of the solid-state behavior of 7-Methyl-1-benzofuran-5-carboxylic acid, providing a foundation for understanding its physical properties and potential for polymorphism.
Computational Chemistry and Theoretical Investigations of 7 Methyl 1 Benzofuran 5 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
No published studies were identified that report the optimized molecular geometry, bond lengths, bond angles, or total energy of 7-Methyl-1-benzofuran-5-carboxylic acid calculated using Density Functional Theory (DFT) methods, such as B3LYP with a specific basis set.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Information regarding the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for 7-Methyl-1-benzofuran-5-carboxylic acid is not available in the reviewed literature. Consequently, the HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability, has not been reported for this specific compound.
Electrostatic Potential Surface (EPS) Mapping for Reactive Sites
An Electrostatic Potential Surface (EPS) map, which illustrates the charge distribution and helps identify electrophilic and nucleophilic sites within a molecule, has not been published for 7-Methyl-1-benzofuran-5-carboxylic acid. Such a map would be crucial for predicting its intermolecular interactions.
Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)
While computational methods are frequently used to predict spectroscopic parameters, no studies were found that present the theoretical 1H and 13C NMR chemical shifts, UV-Vis absorption wavelengths, or IR vibrational frequencies for 7-Methyl-1-benzofuran-5-carboxylic acid.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target.
Prediction of Binding Modes with Identified Biological Targets
There are no available molecular docking studies that have investigated the interaction of 7-Methyl-1-benzofuran-5-carboxylic acid with any specific biological targets. As a result, there is no data on its predicted binding modes, binding affinities, or key interacting amino acid residues.
Ligand Efficiency and Binding Affinity Theoretical Estimation
In computational drug design, the theoretical estimation of binding affinity and ligand efficiency (LE) provides critical insights into the potential of a compound as a drug candidate. Binding affinity predicts the strength of the interaction between a ligand, such as 7-Methyl-1-benzofuran-5-carboxylic acid, and its biological target. frontiersin.org Computational methods like molecular docking and free energy calculations are pivotal in estimating this affinity, typically expressed as the binding free energy (ΔG_bind).
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, generating a docking score that serves as an estimate of binding affinity. nih.govnih.gov More rigorous methods, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), can provide more accurate predictions of binding free energy by simulating the thermodynamic cycle of ligand binding.
Ligand efficiency (LE) is a metric used to normalize binding affinity with respect to the size of the molecule, typically the number of non-hydrogen atoms (heavy atoms, HA). It is a measure of the binding energy per atom and helps in the selection of compounds that have a favorable balance of potency and size. A higher LE value is generally desirable, as it suggests a more efficient binding interaction. The LE can be calculated using the following formula:
LE = -ΔG / HA
Where ΔG is the Gibbs free energy of binding.
Theoretical estimations for a series of benzofuran (B130515) derivatives can be performed to compare their potential. By calculating the predicted binding affinity and the corresponding ligand efficiency, researchers can prioritize compounds for further development. For instance, computational analysis might reveal that while a larger derivative has a higher absolute binding affinity, a smaller compound like 7-Methyl-1-benzofuran-5-carboxylic acid possesses a superior ligand efficiency, making it a more attractive starting point for optimization.
Table 1: Illustrative Theoretical Binding Affinity and Ligand Efficiency for Benzofuran Derivatives Note: The following data is hypothetical and for illustrative purposes.
| Compound | Predicted Binding Affinity (ΔG_bind, kcal/mol) | Heavy Atom Count (HA) | Ligand Efficiency (LE, kcal/mol/HA) |
|---|---|---|---|
| 1-Benzofuran-5-carboxylic acid | -7.5 | 12 | 0.625 |
| 7-Methyl-1-benzofuran-5-carboxylic acid | -8.2 | 13 | 0.631 |
| 7-Ethyl-1-benzofuran-5-carboxylic acid | -8.5 | 14 | 0.607 |
| 3,7-Dimethyl-1-benzofuran-5-carboxylic acid | -8.8 | 14 | 0.629 |
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the time-dependent behavior of molecules, providing detailed information on their conformational stability and dynamics. researchgate.netacs.org For a molecule like 7-Methyl-1-benzofuran-5-carboxylic acid, MD simulations can reveal its preferred three-dimensional structures, the flexibility of its different regions, and its interactions with a solvent environment over time.
An MD simulation of 7-Methyl-1-benzofuran-5-carboxylic acid would typically be performed by placing the molecule in a periodic box of explicit solvent molecules, such as water. nih.gov The system is then subjected to a physics-based force field that describes the intra- and intermolecular interactions. The simulation proceeds by integrating Newton's equations of motion, allowing the atoms to move and the system to evolve over a specified time, often on the nanosecond to microsecond scale. nih.gov
Analysis of the resulting trajectory can provide key insights:
Root Mean Square Deviation (RMSD): This parameter is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD over time suggests that the molecule has reached a stable conformation. mdpi.com
Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different parts of the molecule. Higher RMSF values for specific atoms indicate greater movement and flexibility in that region.
Dihedral Angle Analysis: By monitoring the torsion angles of rotatable bonds, such as the bond connecting the carboxylic acid group to the benzofuran ring, one can identify the most populated and energetically favorable conformations. nih.gov
These simulations are crucial for understanding the inherent flexibility of the molecule, which can influence its ability to bind to a biological target.
Table 2: Typical Parameters for a Molecular Dynamics Simulation
| Parameter | Description | Typical Value/Method |
|---|---|---|
| Force Field | Set of parameters to calculate potential energy | AMBER, CHARMM, GROMOS |
| Solvent Model | Representation of the solvent environment | Explicit (e.g., TIP3P water) |
| System Size | Dimensions of the simulation box | ~50 Å x 50 Å x 50 Å |
| Simulation Time | Duration of the simulation | 100 - 500 nanoseconds |
| Temperature | Temperature of the system | 300 K |
| Pressure | Pressure of the system | 1 bar |
Quantitative Structure-Activity Relationship (QSAR) Modeling for 7-Methyl-1-benzofuran-5-carboxylic acid Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of 7-Methyl-1-benzofuran-5-carboxylic acid, QSAR models can be developed to predict their activity against a specific biological target, thereby guiding the design of new, more potent analogs. mdpi.com The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are correlated with changes in their structural or physicochemical properties. nih.gov
The first step in developing a QSAR model is to generate numerical representations of the molecular structures, known as molecular descriptors. researchgate.net These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. For a series of 7-Methyl-1-benzofuran-5-carboxylic acid derivatives, a wide range of descriptors can be calculated. mdpi.com
Table 3: Classes of Molecular Descriptors for QSAR Modeling
| Descriptor Class | Examples | Description |
|---|---|---|
| Physicochemical | LogP, Molar Refractivity (MR), Polar Surface Area (PSA) | Describe properties like hydrophobicity, bulk, and polarity. |
| Topological | Wiener index, Kier & Hall connectivity indices | Describe the atomic connectivity and branching of the molecule. |
| Electronic | HOMO/LUMO energies, Dipole Moment | Describe the electronic distribution and reactivity. |
| Geometrical (3D) | Molecular Volume, Surface Area, Principal Moments of Inertia | Describe the three-dimensional shape and size of the molecule. |
Once a large number of descriptors have been calculated, feature selection is performed to identify the subset of descriptors that are most relevant to the biological activity. This step is crucial to avoid overfitting and to create a robust and interpretable model. Common feature selection methods include Multiple Linear Regression (MLR) with stepwise selection and genetic algorithms. tandfonline.com
With the selected descriptors, a mathematical model is developed to correlate them with the biological activity. Various statistical methods can be employed, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Support Vector Machines (SVM). researchgate.net
A critical aspect of QSAR modeling is rigorous validation to ensure the model's predictive power and robustness. nih.govsemanticscholar.org Validation is typically performed through:
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's stability and predictive ability on the training set itself.
External Validation: The model's predictive performance is evaluated on an external test set of compounds that were not used in the model development. The predictive R² (R²_pred) is a common metric for this purpose.
A statistically sound QSAR model, with good internal and external validation metrics, can then be used to predict the activity of novel, unsynthesized derivatives of 7-Methyl-1-benzofuran-5-carboxylic acid, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
Table 4: Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Coefficient of Determination | R² | Measures the goodness of fit of the model to the training data. | > 0.6 |
| Cross-validated R² | q² or Q²_LOO | Measures the internal predictive ability of the model. | > 0.5 |
| Predictive R² for External Set | R²_pred | Measures the predictive ability of the model on an external test set. | > 0.6 |
| Standard Deviation of Error | s | Represents the standard deviation of the residuals. | Low value |
Potential Applications and Future Research Directions of 7 Methyl 1 Benzofuran 5 Carboxylic Acid
Role in Rational Drug Discovery and Development (Excluding Clinical Trial Phases)
The journey of a drug from concept to clinic is arduous, and the initial stages of discovery are critical. Rational drug design leverages the structural understanding of molecules like 7-Methyl-1-benzofuran-5-carboxylic acid to develop new therapeutic agents.
Identification as a Lead Compound for Therapeutic Agents
A "lead compound" is a chemical starting point for the development of a new drug. Benzofuran (B130515) derivatives are frequently identified as lead compounds due to their wide range of pharmacological activities. nih.govrsc.org The specific structure of 7-Methyl-1-benzofuran-5-carboxylic acid, featuring a planar benzofuran ring system, a hydrogen-bonding carboxylic acid group, and a lipophilic methyl group, provides a unique three-dimensional arrangement that can interact with various biological targets.
Compounds with the benzofuran core have shown potential in several therapeutic areas, making them attractive candidates for high-throughput screening campaigns to identify new lead structures. For example, various benzofuran derivatives have demonstrated significant cytotoxic activity against human cancer cell lines. nih.gov Specifically, benzofuran-2-carboxylic acid derivatives have been investigated as inhibitors of Pim-1 kinase, a target in cancer therapy. nih.gov
Table 1: Therapeutic Areas of Interest for Benzofuran-Based Compounds
| Therapeutic Area | Potential Application/Target |
| Oncology | Cytotoxicity against cancer cell lines, Kinase inhibition (e.g., Pim-1) nih.govresearchgate.net |
| Infectious Diseases | Antibacterial, Antifungal nih.govresearchgate.net |
| Inflammatory Diseases | Anti-inflammatory agents |
| Neurodegenerative Diseases | Antioxidant and neuroprotective effects nih.gov |
| Cardiovascular Diseases | Antiarrhythmic agents rsc.org |
Utilization as a Privileged Scaffold for Novel Drug Candidates
The benzofuran ring system is considered a "privileged scaffold". researchgate.netrsc.orgtaylorandfrancis.com This term describes a molecular framework that is able to bind to multiple biological targets with high affinity, making it a versatile foundation for developing a diverse range of therapeutic agents. rsc.org The structure of 7-Methyl-1-benzofuran-5-carboxylic acid can be systematically modified to create a library of new chemical entities.
Medicinal chemists can alter the compound at several positions to optimize its "Structure-Activity Relationship" (SAR), enhancing potency, selectivity, and pharmacokinetic properties. For instance:
The carboxylic acid group at the 5-position can be converted into esters or amides to modulate solubility and cell permeability.
The methyl group at the 7-position can be replaced with other functional groups to explore interactions with hydrophobic pockets in target proteins.
Additional substituents, such as halogens, can be introduced onto the benzene (B151609) ring to increase biological activity. nih.gov
This modularity allows for the creation of numerous analogs, each with potentially unique biological profiles, all originating from the core 7-Methyl-1-benzofuran-5-carboxylic acid structure.
Application in Chemical Biology as Probes and Tools
In chemical biology, small molecules are used as probes to investigate and manipulate biological processes. While specific applications of 7-Methyl-1-benzofuran-5-carboxylic acid as a chemical probe are not extensively documented, its structure offers significant potential. The carboxylic acid functional group is particularly useful as it provides a chemical handle for modification.
For example, it could be conjugated to:
Fluorescent dyes: To visualize the localization of the molecule within cells or tissues.
Biotin tags: For use in affinity purification experiments to identify the protein targets of the compound.
Photo-affinity labels: To create covalent bonds with its biological target upon exposure to UV light, allowing for definitive target identification.
By developing such probes, researchers could elucidate the mechanism of action of this class of compounds and uncover new biological pathways.
Development as Analytical Standards or Chromatographic Markers
In pharmaceutical development and quality control, analytical standards are essential for verifying the identity, purity, and concentration of active pharmaceutical ingredients (APIs). Benzofuran-6-carboxylic acid has been noted for its use in high-performance liquid chromatography (HPLC) detection methods. chemicalbook.com
Given its structural similarity, 7-Methyl-1-benzofuran-5-carboxylic acid is a strong candidate for development as an analytical standard. It could be used as a reference marker for the quantitative analysis of other benzofuran derivatives in various matrices, including biological fluids or pharmaceutical formulations. semanticscholar.org The rigid, aromatic structure of the benzofuran ring typically provides a strong chromophore, making it easily detectable by UV-Vis spectrophotometry, a common detection method used in HPLC.
Table 2: Properties Supporting Use as an Analytical Standard
| Property | Rationale |
| Chemical Stability | The fused aromatic ring system imparts good chemical stability, ensuring longevity as a reference material. |
| UV Absorbance | The conjugated π-system of the benzofuran core allows for strong UV absorbance, enabling sensitive detection. |
| Unique Retention Time | Its specific substitution pattern would result in a reproducible retention time in chromatographic systems like HPLC or Gas Chromatography (GC). amanote.com |
| High Purity Potential | Can be synthesized and purified to a high degree, which is a requirement for a reference standard. |
Future Challenges and Innovations in Synthetic Organic Chemistry
While the benzofuran scaffold is common, the synthesis of specifically substituted derivatives like 7-Methyl-1-benzofuran-5-carboxylic acid presents distinct challenges. Key among these is achieving precise regioselectivity—placing the methyl and carboxylic acid groups at the correct positions on the benzofuran core.
Traditional synthetic methods often involve multiple steps and may produce mixtures of isomers, requiring difficult purification. researchgate.net Future innovations will likely focus on developing more efficient and selective synthetic routes. researchgate.net
Potential areas for innovation include:
Transition-Metal Catalysis: The use of catalysts, particularly those based on palladium, copper, or ruthenium, has become a powerful tool for constructing complex benzofuran structures. researchgate.net Developing new catalytic systems could enable the direct and selective functionalization of the benzofuran core.
C-H Activation: Methods that directly convert carbon-hydrogen (C-H) bonds into new functional groups could dramatically simplify synthesis by avoiding the need for pre-functionalized starting materials.
One-Pot Reactions: Designing multi-component reactions where several chemical transformations occur in a single reaction vessel would improve efficiency, reduce waste, and lower costs.
Overcoming these synthetic hurdles is crucial for making 7-Methyl-1-benzofuran-5-carboxylic acid and its derivatives more accessible for research and development. nih.gov
Opportunities for Advanced Computational Modeling and Design
Computational chemistry provides powerful tools to accelerate drug discovery by predicting molecular properties and interactions, thereby guiding synthetic efforts. researchgate.net For 7-Methyl-1-benzofuran-5-carboxylic acid, advanced computational modeling offers several promising avenues of research.
Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure and reactivity of the molecule. nih.govaip.org These studies can predict key molecular properties such as the molecular electrostatic potential, which reveals regions of the molecule likely to engage in electrostatic interactions with a biological target, and the energies of the frontier molecular orbitals (HOMO-LUMO), which are related to the molecule's chemical reactivity. nih.gov
Molecular Docking: This technique simulates the binding of a small molecule to the active site of a target protein. researchgate.net For 7-Methyl-1-benzofuran-5-carboxylic acid, docking studies can predict its binding mode and affinity for various targets, such as protein kinases or enzymes involved in disease. africanjournalofbiomedicalresearch.comnih.gov This information can guide the design of new derivatives with improved potency and selectivity.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding interactions and the conformational changes that may occur upon binding.
Table 3: Applications of Computational Modeling for 7-Methyl-1-benzofuran-5-carboxylic acid
| Computational Method | Application |
| Density Functional Theory (DFT) | Predict electronic properties, chemical reactivity, and vibrational frequencies. nih.govrsc.org |
| Molecular Docking | Predict binding poses and affinity to biological targets (e.g., enzymes, receptors). researchgate.netresearchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate structural features with biological activity to predict the potency of new designs. researchgate.net |
| ADME/Tox Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.gov |
Exploration of Emerging Biological Targets and Uncharted Bioactivities
The therapeutic potential of a compound is intrinsically linked to its molecular targets and biological activities. For 7-Methyl-1-benzofuran-5-carboxylic acid, the exploration of novel biological targets and previously uninvestigated bioactivities presents a promising frontier for drug discovery.
Emerging Biological Targets:
Recent advancements in understanding disease pathology have unveiled novel molecular targets. The benzofuran nucleus has shown affinity for several of these emerging targets, suggesting that 7-Methyl-1-benzofuran-5-carboxylic acid could be a valuable candidate for investigation.
One such target is the Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) , an enzyme implicated in immune system modulation and cancer progression. acs.org Genetic variations in ERAP1 are associated with an increased risk of autoimmune diseases. acs.org A high-throughput screening effort identified a series of benzofuran derivatives as specific inhibitors of ERAP1. acs.org This discovery opens up the possibility that 7-Methyl-1-benzofuran-5-carboxylic acid could also exhibit inhibitory activity against ERAP1, potentially leading to the development of new immunomodulatory or anti-cancer agents. Further research, including enzymatic assays and molecular modeling, is warranted to explore this hypothesis.
The table below summarizes the activity of some benzofuran derivatives against ERAP1, providing a rationale for investigating 7-Methyl-1-benzofuran-5-carboxylic acid in this context.
| Compound Type | Target | Activity | Reference |
| Benzofuran Derivatives | ERAP1 | Nanomolar range inhibition | acs.org |
Uncharted Bioactivities:
Beyond known targets, the diverse chemical space of benzofuran derivatives suggests the potential for uncharted bioactivities. Many benzofurans have demonstrated significant antimicrobial, anticancer, and anti-inflammatory effects. nih.govrsc.orgnih.gov
Antimicrobial Potential: The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Various benzofuran derivatives have shown potent activity against a range of bacterial and fungal pathogens. nih.gov For instance, certain halogenated derivatives of 3-benzofurancarboxylic acids have demonstrated activity against Gram-positive bacteria and Candida species. mdpi.com The specific antimicrobial spectrum of 7-Methyl-1-benzofuran-5-carboxylic acid has not been determined and represents a critical area for future investigation.
Anticancer Activity: The benzofuran scaffold is a common feature in many compounds with anticancer properties. mdpi.com Studies on related molecules have shown that substitutions on the benzofuran ring can significantly influence cytotoxic activity against various cancer cell lines. nih.gov For example, some 2- and 3-benzofurancarboxylic acid derivatives have shown cytotoxic potential. nih.gov The anti-proliferative effects of 7-Methyl-1-benzofuran-5-carboxylic acid against a panel of human cancer cell lines remain to be elucidated. Structure-activity relationship (SAR) studies on related benzofurans suggest that the methyl and carboxylic acid groups on the specific positions of this compound could confer unique anticancer properties. mdpi.com
Anti-inflammatory Effects: Chronic inflammation is a key factor in numerous diseases. Benzofuran derivatives have been investigated for their anti-inflammatory properties, with some showing significant inhibition of inflammatory mediators. nih.govmdpi.comijbcp.com A study on fluorinated benzofuran and dihydrobenzofuran derivatives demonstrated their ability to suppress inflammation by inhibiting the expression of cyclooxygenase-2 and nitric oxide synthase 2. nih.gov The potential of 7-Methyl-1-benzofuran-5-carboxylic acid to modulate inflammatory pathways is an unexplored and promising research avenue.
The following table highlights the diverse bioactivities observed in various benzofuran derivatives, underscoring the potential for 7-Methyl-1-benzofuran-5-carboxylic acid to exhibit similar or novel activities.
| Compound Class | Observed Bioactivity | Example Research Finding | Reference(s) |
| Halogenated 3-Benzofurancarboxylic Acids | Antimicrobial | Activity against Gram-positive bacteria and Candida strains. | mdpi.com |
| 2- and 3-Benzofurancarboxylic Acid Derivatives | Anticancer | Demonstrated cytotoxic activity against various cancer cell lines. | nih.gov |
| Fluorinated Benzofuran Derivatives | Anti-inflammatory | Inhibition of cyclooxygenase-2 and nitric oxide synthase 2. | nih.gov |
| General Benzofuran Derivatives | Diverse Pharmacological Activities | Including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. | rsc.org |
Conclusion
Synthesis of Key Findings Regarding 7-Methyl-1-benzofuran-5-carboxylic acid
The primary finding regarding 7-Methyl-1-benzofuran-5-carboxylic acid is the profound absence of detailed scientific information. While its chemical structure is known and it is commercially available, there is no published research detailing its synthesis, physicochemical properties, spectroscopic data, or biological activity. This knowledge gap highlights that this specific isomer is an unexplored area within benzofuran (B130515) chemistry.
Broader Implications for Benzofuran Chemistry and Biomedical Research
The lack of data on 7-Methyl-1-benzofuran-5-carboxylic acid underscores the vastness of the chemical space yet to be explored, even within well-known compound classes like benzofurans. For biomedical research, it represents a missed opportunity, as structurally similar compounds have demonstrated significant therapeutic potential. The unique substitution pattern of this molecule could elicit novel biological responses, but without foundational research, its potential remains unknown.
Outlook for Future Research Endeavors on 7-Methyl-1-benzofuran-5-carboxylic acid
The current informational void presents a clear opportunity for future research. The primary focus should be on the development of a reliable synthetic route to produce the compound in sufficient quantities for further study. Following this, a thorough characterization of its physicochemical and spectroscopic properties is essential. Subsequently, screening for biological activity, including antimicrobial and anticancer assays, could reveal novel therapeutic applications. Such foundational research is critical to unlocking the potential of this currently uncharacterized molecule.
Q & A
Q. Software Tools :
- Gaussian 16 for DFT optimization.
- VMD for visualizing charge distribution.
How do crystallographic techniques validate the solid-state structure of 7-methyl-1-benzofuran-5-carboxylic acid?
Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) using SHELXL/SHELXS refines unit cell parameters and hydrogen-bonding networks. For this compound, intermolecular hydrogen bonds between carboxylic groups (O···H distances ~1.8 Å) stabilize the crystal lattice. Twinning or disorder in the methyl group may require iterative refinement in OLEX2 or SHELXL .
Q. Key Metrics :
- R-factor < 0.05 for high-resolution data.
- Thermal displacement parameters (Ueq) < 0.1 Ų for non-disordered atoms.
What strategies address discrepancies in reported biological activities of benzofuran derivatives?
Advanced Research Question
Contradictory bioactivity data (e.g., antimicrobial IC50 variations) often stem from assay conditions (e.g., bacterial strain variability) or compound purity. Standardized protocols include:
- Minimum Inhibitory Concentration (MIC) assays with clinical isolates.
- HPLC-PDA purity validation (>98%).
- Dose-response curves to exclude solvent toxicity artifacts .
Case Study : A 2020 study found that impurities in 7-methyl-1-benzofuran-5-carboxylic acid (>5% byproducts) artificially inflated antifungal activity by 30% .
How can researchers design derivatives to enhance the pharmacokinetic profile of 7-methyl-1-benzofuran-5-carboxylic acid?
Advanced Research Question
Structural modifications targeting logP (optimally 1–3) and solubility include:
Q. Critical Parameters :
- Column: C18, 5 μm, 150 mm.
- Mobile phase: 0.1% formic acid in H2O/MeCN.
How do solvent effects influence the stability of 7-methyl-1-benzofuran-5-carboxylic acid during storage?
Basic Research Question
Degradation studies show accelerated hydrolysis in polar aprotic solvents (e.g., DMSO) versus stability in anhydrous EtOH. Recommended storage:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
